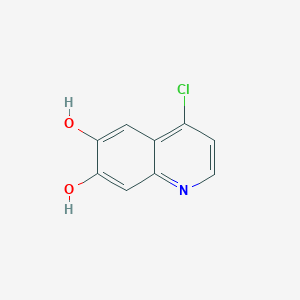

4-Chloroquinoline-6,7-diol

概要

説明

Molecular Structure Analysis

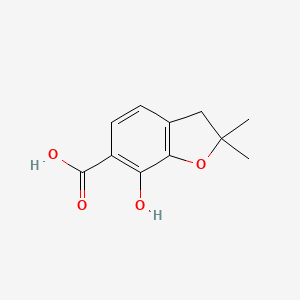

The molecular formula of 4-CQD is C9H6ClNO2 .Chemical Reactions Analysis

4-CQD is a useful reagent in the preparation of deuterated Tivozanib for improving pharmacokinetic properties . The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring .Physical And Chemical Properties Analysis

4-CQD has a melting point of 242°C, and its boiling point is predicted to be 360.2±37.0 °C . This compound is soluble in many organic solvents, such as methanol, acetonitrile, and dimethylformamide. 4-CQD is highly stable under normal conditions and does not decompose easily, but it is likely to be sensitive to light and air.科学的研究の応用

Antimalarial Research

4-Chloroquinoline derivatives have been extensively studied for their antimalarial properties. Compounds like chloroquine (CQ) have been pivotal in malaria treatment, though resistance to these drugs has emerged. Studies on 4-aminoquinolines, including those with chloro groups, indicate their role in inhibiting beta-hematin formation, essential in antimalarial activity (Egan et al., 2000). Further research into novel 4-aminoquinoline derivatives has shown promising antimalarial potential, including efficacy against drug-resistant strains of Plasmodium falciparum (Šolaja et al., 2008).

Cancer Therapy Enhancement

Chloroquine and its analogs have shown potential in enhancing cancer therapies. Their lysosomotrophic properties are significant in increasing the efficacy and specificity of cancer treatments. These compounds may sensitize cancer cells to treatments like chemotherapy and radiation, suggesting a possible role as adjuvants in cancer therapy (Solomon & Lee, 2009).

Neurodegenerative Disease Treatment

Certain derivatives of 4-chloroquinoline, such as 4-arylselanyl-7-chloroquinolines, have been explored for their potential in treating neurodegenerative diseases. These compounds have demonstrated in vitro activity as acetylcholinesterase inhibitors and have shown promise in memory improvement in animal models, suggesting a potential therapeutic role in Alzheimer’s disease (Duarte et al., 2017).

Synthesis and Characterization

The synthesis of chloroquinoline compounds is a significant area of research, with studies focusing on developing efficient methods for producing various derivatives. This research includes exploring different reactions, characterizing the structural and chemical properties of the compounds, and understanding their interactions, such as with DNA or other biological molecules (Mao et al., 2014).

Safety And Hazards

特性

IUPAC Name |

4-chloroquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-1-2-11-7-4-9(13)8(12)3-5(6)7/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMMURSJTXDJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroquinoline-6,7-diol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

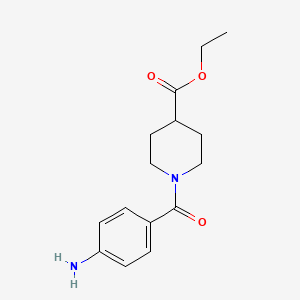

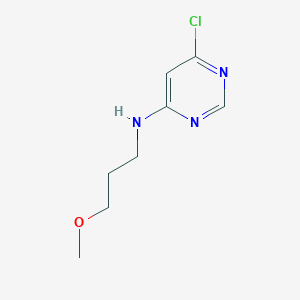

![2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1437650.png)

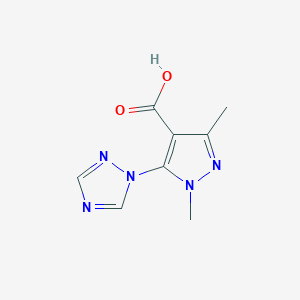

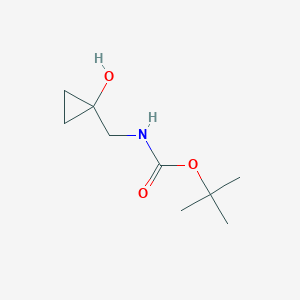

![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)

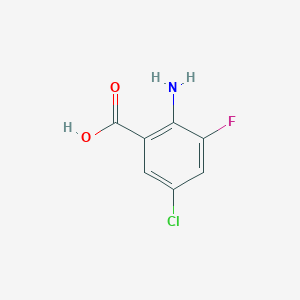

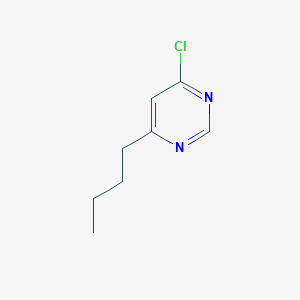

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)